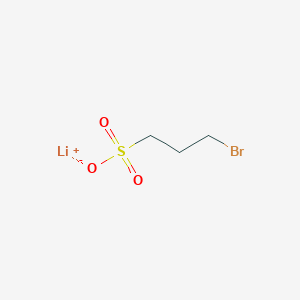

Lithium(1+) ion 3-bromopropane-1-sulfonate

CAS No.: 127666-86-8

Cat. No.: VC6581623

Molecular Formula: C3H6BrLiO3S

Molecular Weight: 208.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127666-86-8 |

|---|---|

| Molecular Formula | C3H6BrLiO3S |

| Molecular Weight | 208.98 |

| IUPAC Name | lithium;3-bromopropane-1-sulfonate |

| Standard InChI | InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 |

| Standard InChI Key | BBLXEXPJFSLSFO-UHFFFAOYSA-M |

| SMILES | [Li+].C(CS(=O)(=O)[O-])CBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Lithium(1+) ion 3-bromopropane-1-sulfonate is characterized by a propane backbone substituted with a bromine atom at the third carbon and a sulfonate group at the first carbon, coordinated to a lithium cation. The IUPAC name, lithium;3-bromopropane-1-sulfonate, reflects this arrangement . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 127666-86-8 |

| Molecular Formula | |

| Molecular Weight | 209.0 g/mol |

| InChI | InChI=1S/C3H7BrO3S.Li/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7);/q;+1/p-1 |

| Hydrogen Bond Donor Count | 0 |

The absence of hydrogen bond donors and the presence of a highly polar sulfonate group contribute to its ionic nature and solubility in polar solvents .

Structural Analysis

The compound’s structure is defined by a three-carbon chain () with the following functional groups:

-

A sulfonate group () at the first carbon, forming an ionic bond with lithium.

-

A bromine atom at the terminal carbon, introducing electrophilic reactivity.

The lithium cation stabilizes the sulfonate anion through electrostatic interactions, creating a crystalline or powder solid under standard conditions . The InChI key BBLXEXPJFSLSFO-UHFFFAOYSA-M further confirms its stereochemical uniqueness .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of lithium(1+) ion 3-bromopropane-1-sulfonate proceeds via a two-step process:

-

Formation of 3-Bromopropane-1-sulfonic Acid:

-

Reactants: 1,3-Dibromopropane and sodium sulfite.

-

Conditions: Ethanol solvent at 80°C for 10 hours.

-

Mechanism: Nucleophilic displacement of bromide by sulfite, yielding sodium 3-bromopropane-1-sulfonate .

-

-

Lithiation:

-

Neutralization of 3-bromopropane-1-sulfonic acid with lithium hydroxide produces the lithium salt:

-

Industrial-Scale Production

Hopax Fine Chemicals and Parchem specialize in manufacturing this compound, offering purities ≥95% . Key challenges include controlling bromide byproducts and optimizing lithiation efficiency.

Physicochemical Properties

Thermal and Solubility Profiles

While explicit data on melting point or decomposition temperature are unavailable, analogous sulfonates exhibit:

-

Solubility: High in water, dimethylformamide (DMF), and ethanol due to ionic character.

-

Stability: Resistant to oxidation but susceptible to hydrolysis under acidic or basic conditions.

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include at 1050–1200 cm and at 500–600 cm.

-

NMR: NMR would show signals for methylene protons adjacent to sulfonate ( 3.0–3.5 ppm) and bromine ( 3.5–4.0 ppm) .

Applications in Advanced Technologies

Lithium-Ion Battery Electrolytes

Lithium(1+) ion 3-bromopropane-1-sulfonate functions as an electrolyte additive, enhancing passivation film formation on graphite anodes . Benefits include:

-

Improved Cycle Life: Suppresses electrolyte decomposition and metal dissolution.

Pharmaceutical Intermediates

The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling synthesis of sulfonated drug candidates. For example, analogs of this compound are used in ACE inhibitors and antiviral agents .

Surfactants and Polymers

As a sulfonate, it acts as a monomer for anion-exchange membranes or hydrophilic segments in block copolymers. Applications include water treatment and fuel cells .

Comparative Analysis with Related Compounds

Future Research Directions

-

Electrochemical Studies: Quantify ionic conductivity and SEI-forming efficiency in Li-ion cells.

-

Derivatization: Explore bromine substitution reactions to create novel sulfonated polymers.

-

Toxicology: Assess ecotoxicity and occupational exposure limits.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume